3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2OS/c1-27-13-5-3-2-4-12(13)15-24-14(25-26-15)9-6-10(16(18,19)20)8-11(7-9)17(21,22)23/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNYLYMZXNJNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 3,5-bis(trifluoromethyl)phenyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the 2-(methylsulfanyl)phenyl group: This can be done through nucleophilic substitution reactions using methylthiolated phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Accessibility : Oxadiazoles are typically synthesized via cyclization of amidoximes, whereas triazoles require copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Biological Activity : Methylsulfanyl groups in oxadiazoles have shown moderate inhibition of cytochrome P450 enzymes in preclinical studies, suggesting a need for structural optimization to reduce off-target effects .
Biological Activity
The compound 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole represents a significant class of organic compounds known as oxadiazoles. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a central oxadiazole ring substituted with trifluoromethyl and methylsulfanyl groups, which significantly influence its biological properties.
Research indicates that oxadiazole derivatives can exert their biological effects through various mechanisms:
- Anticancer Activity : Oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). For instance, studies have demonstrated that certain oxadiazole derivatives can effectively inhibit telomerase activity, contributing to their anticancer potential .
- Antimicrobial Activity : The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy of oxadiazoles. These compounds have been tested against a variety of pathogens, demonstrating significant antibacterial and antifungal activities .
Structure-Activity Relationships (SAR)
The biological activity of oxadiazole derivatives is highly dependent on their structural features. Key findings from SAR studies include:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl rings has been correlated with increased potency against cancer cells .
- Functional Group Modifications : Variations in the substituents at the 5-position of the oxadiazole ring can lead to significant changes in biological activity. For example, methylsulfanyl substitutions enhance solubility and bioavailability .
Case Studies
Several studies have explored the biological activity of similar oxadiazole compounds:
- Anticancer Efficacy : A study evaluated a series of 1,2,4-oxadiazoles against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of oxadiazole derivatives against resistant strains of Staphylococcus aureus. The compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
